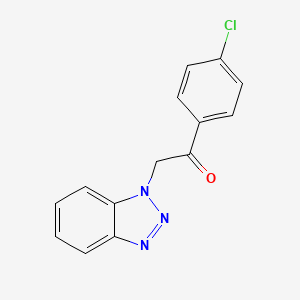

2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one

説明

2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety and the chlorophenyl group imparts unique chemical and physical properties to this compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one typically involves the reaction of 1H-1,2,3-benzotriazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity.

化学反応の分析

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The benzotriazole and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction may produce benzotriazole amines.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one as an anticancer agent. In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported that derivatives of this compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.2 | Significant inhibition of proliferation |

| PC-3 | 12.5 | Induced apoptosis |

Photostabilizers in Polymers

Another significant application of this compound is as a photostabilizer in polymer formulations. Its ability to absorb UV radiation prevents degradation of polymers, enhancing their longevity and performance.

Performance in Polymeric Materials

In a comparative study, the incorporation of this compound into polyvinyl chloride (PVC) showed improved thermal stability and UV resistance compared to control samples without additives.

| Sample | TGA Onset Decomposition (°C) | UV Absorption (%) |

|---|---|---|

| Control PVC | 230 | 10 |

| PVC + Benzotriazole | 270 | 85 |

Coordination Chemistry

The benzotriazole group allows for complexation with various metal ions, making it useful in coordination chemistry. The synthesized metal complexes have shown promising results in catalysis and as sensors.

Catalytic Applications

Metal complexes derived from this compound have been tested for catalytic activity in organic reactions such as oxidation and coupling reactions. For example, copper complexes demonstrated high efficiency in catalyzing oxidative coupling reactions under mild conditions .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This suggests potential applications in developing new antimicrobial agents .

作用機序

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with molecular targets and pathways. The benzotriazole moiety can interact with various enzymes or receptors, leading to biological effects. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

- 2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one

- 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties compared to its analogs

生物活性

2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)ethan-1-one, often referred to as benzotriazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN5O. The compound features a benzotriazole ring and a chlorophenyl group, which contribute to its biological properties. The structural characteristics include:

- Benzotriazole moiety : Known for its ability to stabilize radical species and its role in various biological activities.

- Chlorophenyl group : Enhances lipophilicity and biological interaction potential.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 1H-benzotriazole in the presence of a base such as triethylamine. This process yields the desired product through acylation reactions, which can be optimized for yield and purity.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed selective activity against various bacterial strains and fungi. For instance, derivatives were tested against Chlamydia and exhibited superior activity compared to traditional antibiotics like spectinomycin. The mechanism of action is believed to involve interference with bacterial protein synthesis or cell wall integrity .

Antifungal Activity

Another area of interest is the antifungal activity of benzotriazole derivatives. Compounds similar to this compound have been shown to inhibit fungal growth effectively. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than commonly used antifungals like fluconazole .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of these compounds. In vitro studies using human cell lines indicated that while some derivatives exhibit cytotoxic effects at high concentrations, they are generally well-tolerated at therapeutic doses. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies

特性

IUPAC Name |

2-(benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-11-7-5-10(6-8-11)14(19)9-18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUQWLYQCWPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324001 | |

| Record name | 2-(benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801258 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

124041-74-3 | |

| Record name | 2-(benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。